N-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide
Overview
Description
N-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H18N4O5S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.07186203 g/mol and the complexity rating of the compound is 848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Structural Studies
The structural analysis of related compounds, such as N-Phenyl-2-nitrobenzamide, reveals insights into molecular dimensions and the orientation of phenyl rings, which are inclined at right angles to each other. This understanding is crucial for the rational design of molecules with desired properties (Roxanne Jackson et al., 2002).
Potential Applications in Enhancing Drug Properties
Improving Drug Properties
The co-crystal formation with antibiotic agents like nitrofurantoin showcases how molecular interactions can enhance photostability and physicochemical properties, suggesting a pathway for improving the efficacy and stability of pharmaceutical compounds (Venu R. Vangala et al., 2012).
Properties
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c27-21(16-5-3-6-18(14-16)26(28)29)24-22(32)23-17-8-10-19(11-9-17)33(30,31)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUMWKVFWJZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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